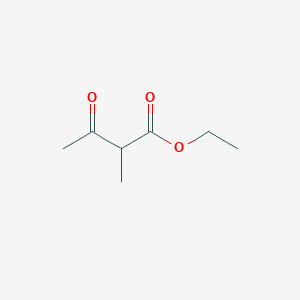

Ethyl 2-methylacetoacetate

Overview

Description

Mechanism of Action

Target of Action

Ethyl 2-methylacetoacetate (EMA) is an organic compound that primarily targets certain species of algae and cyanobacteria . It has been shown to significantly inhibit the growth of these organisms, making it a potential allelochemical for controlling harmful algal blooms .

Mode of Action

It has been observed that ema can have different types of effects on different species of algae . For instance, it can inhibit the growth of some species throughout the cultivation period, while for others, it may initially inhibit growth but later stimulate it . EMA can also affect the morphology and microstructure of algal cells .

Biochemical Pathways

EMA is involved in various biochemical pathways. It is used as a substrate in the rhenium-catalyzed synthesis of multisubstituted aromatic compounds . It can also be employed in the synthesis of coumarin derivatives via Pechmann condensation . Furthermore, EMA undergoes dehydration to yield conjugated alkynyl and allenyl esters .

Pharmacokinetics

It is known that ema is a liquid at room temperature and has a boiling point of 187°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The action of EMA results in significant physiological and biochemical changes in the organisms it targets. For example, it can cause changes in the size and morphology of algal cells . In cyanobacteria, EMA exposure leads to an increase in the level of reactive oxygen species (ROS) and malondialdehyde (MDA), a product of membrane lipid peroxidation . These changes suggest that EMA can induce oxidative stress in these organisms .

Action Environment

The action of EMA can be influenced by various environmental factors. For instance, the concentration of EMA and the duration of exposure can affect its inhibitory or stimulatory effects on algal growth . .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methylacetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of multisubstituted aromatic compounds and coumarin derivatives . It interacts with various enzymes and proteins, including those involved in the rhenium-catalyzed synthesis of aromatic compounds and Pechmann condensation reactions . The nature of these interactions often involves the formation of conjugated alkynyl and allenyl esters through dehydration reactions .

Cellular Effects

This compound has been shown to affect the growth of several species of algae, including Scenedesmus obliquus, Selenastrum capricornutum, and Chlamydomonas reinhardtii . It exhibits inhibitory effects on the growth of these algae, with varying degrees of inhibition observed across different species . Additionally, this compound can disrupt the microstructure of algal cells, leading to changes in cell morphology and size . These effects suggest that this compound can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an allelochemical that inhibits the growth of certain algae . It induces oxidative damage and affects the antioxidant responses in algae such as Phaeodactylum tricornutum . This compound can also cause the degradation of photosynthetic pigments and disrupt the ultrastructure of algal cells . These effects are mediated through binding interactions with biomolecules and enzyme inhibition, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on algal growth and cellular function can change over time . Initial exposure to this compound results in the degradation of photosynthetic pigments and an increase in chlorophyll a levels . Prolonged exposure leads to a decrease in chlorophyll a and the accumulation of cyanophycin granules . These temporal changes indicate that this compound’s stability and degradation can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can significantly inhibit the growth of bloom-forming algae such as Microcystis aeruginosa at specific concentrations . The inhibitory effects are dose-dependent, with higher doses leading to more pronounced inhibition . High doses of this compound may also cause toxic or adverse effects, highlighting the importance of determining optimal dosages for experimental use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of multisubstituted aromatic compounds and coumarin derivatives . It interacts with enzymes such as those involved in the rhenium-catalyzed synthesis and Pechmann condensation reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be affected by its localization within the cell, with potential implications for its role in biochemical reactions and cellular processes.

Preparation Methods

Ethyl 2-methylacetoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide . The reaction proceeds via alkylation of the active methylene group in ethyl acetoacetate, followed by esterification to yield this compound. Industrial production methods often utilize similar alkylation reactions but may employ different bases and solvents to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methylacetoacetate undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.

Reduction: Reduction of this compound can yield alcohols or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Condensation: It is used in the Pechmann condensation to synthesize coumarin derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium ethoxide for substitution reactions . Major products formed from these reactions include various esters, alcohols, and aromatic compounds .

Scientific Research Applications

Ethyl 2-methylacetoacetate has numerous applications in scientific research across various fields:

Comparison with Similar Compounds

Ethyl 2-methylacetoacetate can be compared with other similar compounds such as ethyl acetoacetate and methyl acetoacetate. While all these compounds contain the acetoacetate moiety, this compound is unique due to the presence of a methyl group at the 2-position, which influences its reactivity and applications . Similar compounds include:

Ethyl acetoacetate: Used in the synthesis of various ketones and esters.

Methyl acetoacetate: Employed in the preparation of pharmaceuticals and agrochemicals.

This compound’s unique structure allows for specific reactivity patterns and applications that distinguish it from these related compounds .

Biological Activity

Ethyl 2-methylacetoacetate (EMA) is a β-ketoester compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 609-14-3

This compound is characterized by a methyl group at the α-position, which influences its reactivity and biological interactions. This compound is utilized as a substrate in various synthetic pathways and has been found in metabolic processes within organisms such as Escherichia coli .

Biological Applications

- Antioxidant Activity : EMA has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. In studies evaluating its neuroprotective effects, EMA was shown to significantly reduce cell death in neuronal cells exposed to hydrogen peroxide (H₂O₂) .

- Neuroprotection : Research indicates that EMA can protect neuronal cells from oxidative damage, making it a potential candidate for therapeutic applications in neurodegenerative diseases. A study reported that compounds derived from EMA exhibited neuroprotective effects against oxidative stress at concentrations as low as 10 µM, providing up to 39% protection against H₂O₂-induced cell death .

- Metabolic Role : EMA is recognized as a metabolite produced by E. coli, suggesting its involvement in microbial metabolism and potential applications in biotechnology .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Compounds related to EMA have been evaluated for their ability to block calcium channels, which are implicated in various cellular processes including neurotransmitter release and muscle contraction. The modulation of calcium influx can lead to significant neuroprotective effects .

- Inhibition of Monoamine Oxidase (MAO) : Some derivatives of EMA have been studied for their inhibitory effects on MAO enzymes, which play a role in the metabolism of neurotransmitters. However, certain studies indicated that while some compounds showed promise, others had low inhibition rates .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of EMA:

- Acute Toxicity : Studies have shown that EMA exhibits low acute toxicity levels in rodent models, with no significant adverse effects observed at standard dosing levels .

- Dermal Irritation : In tests assessing dermal exposure, EMA was noted to cause variable corneal swelling, indicating potential irritative properties that warrant caution in handling .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

IUPAC Name |

ethyl 2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENWZWNOPCZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2033493 | |

| Record name | Ethyl-2-methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-14-3 | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-3-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl-2-methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9WOZ20JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.